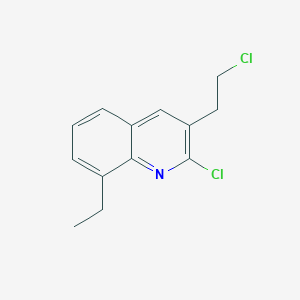![molecular formula C35H24O B15173221 4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL CAS No. 920986-67-0](/img/structure/B15173221.png)
4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol is a complex organic compound that belongs to the class of anthracene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics .
Vorbereitungsmethoden
The synthesis of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction involving naphthalene derivatives.
Substitution Reactions:
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring to introduce the hydroxyl group at the desired position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol has several scientific research applications:
Organic Light-Emitting Diodes (OLEDs): This compound is used as a host material in OLEDs due to its excellent thermal stability and suitable electronic properties.
Photovoltaic Devices: It is also explored for use in organic photovoltaic cells, where its ability to transport charge efficiently is beneficial.
Biological Research: In biological research, it can be used as a fluorescent probe due to its strong luminescence properties.
Material Science: The compound is studied for its potential in developing new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol in electronic applications involves its ability to transport electrons and holes efficiently. The compound’s molecular structure allows for effective π-conjugation, facilitating charge transfer processes. In OLEDs, it acts as a host material, balancing the injection and transport of electrons and holes, leading to efficient light emission .
Vergleich Mit ähnlichen Verbindungen
4-[10-(4-Methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol can be compared with other anthracene-based compounds such as:
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA): Similar in structure but with different substituents, leading to variations in electronic properties.
1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: This compound has a dibenzofuran moiety, which affects its thermal and electronic properties.
4-(10-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)anthracen-9-yl)benzonitrile (pCzphAnBzt): Contains carbazole groups, influencing its photophysical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s overall properties.
Eigenschaften
CAS-Nummer |
920986-67-0 |
|---|---|
Molekularformel |
C35H24O |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
4-[10-(4-methylnaphthalen-1-yl)anthracen-9-yl]naphthalen-1-ol |
InChI |
InChI=1S/C35H24O/c1-22-18-19-31(24-11-3-2-10-23(22)24)34-27-14-6-8-16-29(27)35(30-17-9-7-15-28(30)34)32-20-21-33(36)26-13-5-4-12-25(26)32/h2-21,36H,1H3 |
InChI-Schlüssel |
MSSRGPXXBLSSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)

![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)

![1,3-Dioxolan-2-one, 4-methyl-5-[3-(phenylmethoxy)propyl]-, (4S,5R)-](/img/structure/B15173251.png)
![1-[(Naphthalen-1-yl)tellanyl]propan-2-one](/img/structure/B15173256.png)
